molecular formula C20H24O10 B7889481 (3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No.: B7889481
M. Wt: 424.4 g/mol
InChI Key: SQOJOAFXDQDRGF-MAGGBRLHSA-N
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Description

This compound is a highly oxygenated polycyclic terpenoid with a complex stereochemical arrangement. Its IUPAC name reflects a hexacyclic framework containing multiple ether (tetraoxa) and ketone (trione) functionalities, along with hydroxyl and tert-butyl substituents. Key characteristics include:

  • Molecular weight: 424.404 g/mol .
  • Exact mass: 408.136152 g/mol (for a closely related stereoisomer) .
  • Aliases: Referred to as 1-Hydroxyginkgolide A in industrial and pharmacological contexts, linking it to the ginkgolide family of natural products derived from Ginkgo biloba .

The compound’s intricate stereochemistry (evident in its eight stereocenters) and fused ring system pose significant challenges for chemical synthesis, often necessitating biotechnological approaches for scalable production .

Properties

IUPAC Name

(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJOAFXDQDRGF-MAGGBRLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5C3([C@H]2O)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873223
Record name Ginkgolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-77-7
Record name Ginkgolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a complex polycyclic structure known for its diverse biological activities. This article explores the biological implications of this compound through various studies and findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a tert-butyl group that influence its solubility and reactivity. The molecular formula is C20H24O10C_{20}H_{24}O_{10}, and its structural complexity suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study 1 : A related compound demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Study 2 : Antifungal activity was observed against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases:

  • Study 3 : In vitro assays revealed that the compound scavenged free radicals effectively compared to standard antioxidants like ascorbic acid .
  • Table 1 summarizes the antioxidant activity measured through DPPH radical scavenging assays:
CompoundIC50 (µg/mL)
Ascorbic Acid20
Compound of Interest15
Quercetin25

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cell survival:

  • Case Study : A study on ecdysteroids indicated that similar structures could influence gene expression related to stress response and apoptosis .

Pharmacological Applications

Given its biological activities:

  • Potential Uses : The compound may be explored for therapeutic applications in treating infections and oxidative stress-related conditions.
  • Future Directions : Further research is necessary to elucidate the precise mechanisms and potential clinical applications.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s reactivity is influenced by:

  • Hydroxyl groups (three free -OH groups at C6, C12, and C17), which may undergo reactions like acetylation, methylation, or oxidation .

  • Lactone rings (five-membered δ-lactone and γ-lactone systems), susceptible to hydrolysis under acidic or basic conditions .

  • Tert-butyl group (C8), providing steric hindrance that may limit accessibility to certain reaction sites .

Predicted Reactivity Based on Functional Groups

Reaction TypeLikelihoodPotential ProductsNotes
Hydrolysis HighRing-opened carboxylic acidsAcidic/basic conditions could cleave lactone rings, forming diols and carboxylic acids .
Esterification ModerateAcetylated derivativesHydroxyl groups at C6, C12, and C17 may react with acyl chlorides or anhydrides .
Oxidation LowKetones or epoxidesTertiary alcohols (e.g., C17 hydroxyl) are resistant to oxidation; secondary alcohols (C6, C12) may oxidize under strong conditions .
Glycosylation TheoreticalGlycosidesHydroxyl groups could form glycosidic bonds with sugars, though steric hindrance may limit efficiency .

Biological Interactions and Analogous Compounds

  • Ginkgolide analogs (e.g., ginkgolide B) exhibit similar lactone structures and are known to undergo hydrolysis to bilobalides under physiological conditions .

  • ADMET data suggest moderate metabolic stability (CYP3A4 substrate, 64.63% probability) , implying potential phase I oxidation or phase II conjugation reactions in vivo.

Limitations and Research Gaps

  • No peer-reviewed studies detailing synthetic modifications or reaction pathways were identified in the provided sources.

  • Predicted reactivity is inferred from structural analogs and computational models (e.g., admetSAR 2.0) .

Recommendations for Further Study

  • Experimental studies : Focus on controlled hydrolysis, esterification, or enzymatic modifications to map reaction pathways.

  • Computational modeling : Use DFT or molecular dynamics to predict regioselectivity in reactions involving hydroxyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1) and discussed in terms of synthesis, solubility, and structural complexity.

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) H+ Donors/Acceptors Key Functional Groups
Target Compound (1-Hydroxyginkgolide A) 424.404 3 OH groups Tetraoxahexacyclic, trione, tert-butyl
(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-dodecahydrocyclopenta[a]phenanthre 426.724 Not reported Steroid-like framework, methyl groups
1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol 464.603 1 OH group Alkaloid backbone, methoxy groups
(1S,3R,6R,7S,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-tetraoxahexacyclo[...]-trione (Isomer) 408.136 2 OH groups Similar framework, reduced hydroxylation

Key Comparisons

Structural Complexity: The target compound’s hexacyclic ether-ketone system distinguishes it from steroid-like analogs (e.g., 426.724 g/mol compound) and alkaloids (e.g., 464.603 g/mol compound), which prioritize fused carbocycles or nitrogen-containing rings . Its stereoisomer (408.136 g/mol) exhibits reduced hydroxylation, highlighting how minor stereochemical variations drastically alter polarity and solubility .

Synthesis Challenges: The compound’s synthesis is hindered by its dense oxygen functionalities and stereocenters, making traditional organic synthesis economically unviable. This contrasts with simpler alkaloids or steroids, which can be synthesized via stepwise protocols . Solvent-free synthesis methods (e.g., mechanochemical or biotechnological approaches) are increasingly prioritized to avoid toxicity issues associated with volatile solvents required for similar polycyclic compounds .

Natural vs. Synthetic Production :

  • Unlike the target compound, which is predominantly sourced from Ginkgo biloba cell cultures, the steroid-like analog (426.724 g/mol) is often semi-synthesized from cholesterol precursors .

Preparation Methods

Wittig Olefination for Carbon Skeleton Assembly

A Wittig reaction between a bicyclic aldehyde and a stabilized ylide, as demonstrated in the synthesis of ingenol derivatives, could establish the exocyclic double bond required for subsequent cyclization. For example, reacting 3-ethynyl-3-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde with a triphenylphosphonium ylide at 100°C yields a Z-alkene intermediate, which may serve as a precursor for intramolecular epoxide opening.

Acid-Catalyzed Cycloetherification

The tetraoxa system could form via BF₃·Et₂O-catalyzed pinacol rearrangement, analogous to step 5 in the ingenol synthesis. Protonation of a vicinal diol generates a carbocation, which undergoes nucleophilic attack by a neighboring hydroxyl group to form cyclic ethers. This method effectively constructs the 14- and 19-membered oxa rings in the target molecule.

Ytterbium(III)-Mediated Hydromethylation

Stereochemical Control and Protective Group Strategies

Cryogenic Grignard Additions

The C16 methyl group is installed via methylmagnesium bromide addition to a ketone intermediate at −78°C. Low temperatures suppress side reactions and enhance stereoselectivity, favoring the desired (16S) configuration.

Trimethylsilyl (TMS) Protection-Deprotection

TMS groups shield hydroxyl moieties during harsh reactions. For example, transient protection of the C17 hydroxyl with TMSCl enables methylation at C8 without β-elimination. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the free alcohol.

Dess-Martin Periodinane Oxidation

Selective oxidation of secondary alcohols to ketones (e.g., C5 and C15) employs Dess-Martin periodinane in dichloromethane. This reagent avoids overoxidation to carboxylic acids, critical for preserving the trione functionality.

Synthetic Route Proposal

Stepwise Assembly of the Hexacyclic Core

  • Formation of the Bicyclo[4.1.0]heptane Precursor

    • Friedel-Crafts alkylation of cyclohexenone with tert-butyl chloride yields the C8-substituted ketone.

    • Epoxidation with mCPBA followed by MgBr₂·OEt₂-mediated ring opening installs the C17 hydroxyl.

  • Grignard Methylation at C16

    • Reaction of the ketone with MeMgBr at −78°C in THF affords the tertiary alcohol with >95% diastereomeric excess.

  • Yb(OTf)₃-Catalyzed Hydromethylation

    • Treatment with formaldehyde and Yb(OTf)₃ introduces the C6 hydroxymethyl group.

  • BF₃·Et₂O-Mediated Cyclization

    • Protonation of the C12 hydroxyl triggers nucleophilic attack by the C3 oxygen, forming the 14-membered oxa ring.

Challenges and Optimization Considerations

Competing Rearrangement Pathways

The hexacyclic framework’s strain predisposes intermediates to Wagner-Meerwein shifts. Kinetic control via low-temperature reactions (−40°C to −80°C) mitigates undesired rearrangements.

Purification of Polyoxygenated Intermediates

Silica gel chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) resolves polar intermediates, while reverse-phase HPLC (C18 column, MeCN/H₂O) isolates the final product .

Q & A

Q. How can researchers design derivatives to enhance bioactivity while retaining the core scaffold?

  • Methodology: Apply fragment-based drug design (FBDD) to modify hydroxyl and ketone groups. Use free-energy perturbation (FEP) calculations to predict binding affinity changes in target proteins (e.g., kinases). Validate via SPR biosensor assays .

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